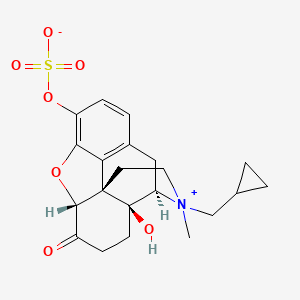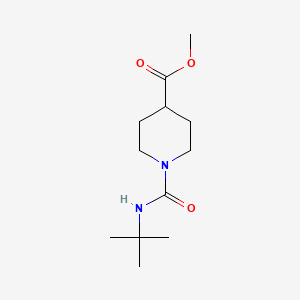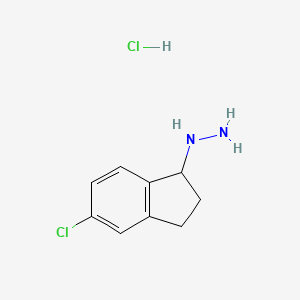![molecular formula C26H25ClF3N5 B13445902 N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B13445902.png)
N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “VR72” is a synthetic chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability, reactivity, and versatility in chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of VR72 typically involves a multi-step process that includes the following key steps:
Initial Formation: The starting materials are subjected to a series of reactions, including condensation and cyclization, to form the core structure of VR72.
Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and sulfonation.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of VR72 is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and efficiency. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production, where the reaction mixture is processed in batches.
Continuous Flow Reactors: Used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Analyse Des Réactions Chimiques
Types of Reactions
VR72 undergoes various types of chemical reactions, including:
Oxidation: VR72 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of VR72 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: VR72 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen-containing functional groups.
Substitution Products: Compounds with substituted functional groups, such as halides or alkyl groups.
Applications De Recherche Scientifique
VR72 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mécanisme D'action
The mechanism of action of VR72 involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The molecular targets include enzymes, receptors, and proteins involved in various biological processes. The pathways affected by VR72 include signal transduction, metabolic pathways, and gene expression.
Comparaison Avec Des Composés Similaires
VR72 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar core structures or functional groups, such as VR71 and VR73.
Uniqueness: VR72 is unique due to its specific functional groups and reactivity, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H25ClF3N5 |
|---|---|
Poids moléculaire |
500.0 g/mol |
Nom IUPAC |
N-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C26H25ClF3N5/c27-19-3-5-21-24(17-19)33-10-7-25(21)35-14-12-34(13-15-35)11-1-8-31-22-6-9-32-23-16-18(26(28,29)30)2-4-20(22)23/h2-7,9-10,16-17H,1,8,11-15H2,(H,31,32) |
Clé InChI |
NGPKEEUWXFFBSR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCNC2=C3C=CC(=CC3=NC=C2)C(F)(F)F)C4=C5C=CC(=CC5=NC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride](/img/structure/B13445843.png)


![4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B13445868.png)
![1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol](/img/structure/B13445870.png)
![cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6](/img/structure/B13445884.png)

